N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine
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Overview
Description
N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine is a compound that features a cyclopropyl group attached to an oxetane ring, with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetate to yield the target compound . The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxetane rings can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine: Unique due to its combination of cyclopropyl and oxetane rings.
Azetidine derivatives: Similar four-membered ring structures but with nitrogen atoms.
Other oxetane derivatives: Differ in the substituents attached to the oxetane ring.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
1861120-33-3 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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